4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from pyrazole derivatives, the synthesis may involve alkylation, azidation, and subsequent cyclization steps. Industrial production methods often optimize these steps to enhance yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are feasible, especially at positions adjacent to the nitrogen atoms in the ring system. .
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act on kinase pathways, affecting cell signaling and proliferation .
Comparison with Similar Compounds
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride can be compared with other similar compounds such as:
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride
- 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
- tert-butyl 3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate These compounds share the pyrazolo[1,5-a]pyrazine core but differ in their substituents, which can significantly influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H9ClN4 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-6-4-10-11-2-1-9-5-7(6)11;/h4,9H,1-2,5H2;1H |
InChI Key |
UAQYOGWXGDJRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C#N)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.